methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
Description
Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a stereospecific (2S) configuration, a 4-bromophenyl substituent at the 2-position, and a methyl ester group at the 4-position of the morpholine ring. The bromophenyl moiety introduces significant steric bulk and electronic effects due to bromine’s electronegativity and polarizability. This compound is structurally related to pharmacologically active morpholine derivatives, such as P2X3 receptor antagonists and kinase inhibitors, where the morpholine scaffold often serves as a conformationally rigid backbone .
The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate (S35-1, ) was synthesized via sulfonylation of a hydroxymethyl intermediate, highlighting a pathway that could be adapted for the target compound by modifying protecting groups or substituents. The methyl ester group in the target compound may enhance metabolic stability compared to bulkier esters like tert-butyl .
Properties
CAS No. |
920799-13-9 |
|---|---|
Molecular Formula |
C12H14BrNO3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14BrNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |
InChI Key |
BHFKPPXDSDWZLB-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps
The following table summarizes the synthesis steps, reagents used, and typical yields based on various literature sources:
| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Amino alcohol + Carbonyl compound | 70-85 |
| 2 | Bromination | Bromine in DCM (Dichloromethane) | 60-75 |
| 3 | Esterification | Methyl alcohol + Acid catalyst | 80-90 |
| 4 | Purification | Recrystallization or Column chromatography | N/A |
Example Procedure
An example procedure for synthesizing methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is as follows:
Preparation of Morpholine Derivative :
- Combine 2-amino-4'-bromoacetophenone with a suitable carbonyl compound in methanol.
- Heat under reflux for several hours until completion as monitored by TLC.
-
- Dissolve the morpholine derivative in dichloromethane.
- Slowly add bromine while stirring at low temperatures to control the reaction rate.
- Allow the mixture to reach room temperature and stir for an additional hour.
-
- Add methanol and a catalytic amount of sulfuric acid to the reaction mixture.
- Heat at reflux for 12 hours, monitoring progress via GC analysis.
-
- Cool the reaction mixture and extract with ethyl acetate.
- Wash with water, dry over anhydrous sodium sulfate, and evaporate solvents to yield crude product.
- Purify by recrystallization from ethanol.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Bromophenyl ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that lead to the formation of compounds with significant biological activity.
Case Study: Anticancer Agents
Recent studies have highlighted the compound's role in synthesizing novel quinoline hybrids that exhibit potent anti-proliferative and antimicrobial activities. These hybrids were designed to inhibit specific protein kinases, which are crucial targets in cancer therapy . The incorporation of the morpholine moiety enhances the pharmacological properties of these compounds, making them promising candidates for further development.
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various bioactive molecules through different chemical transformations. Its ability to undergo functionalization allows for the creation of diverse derivatives that can be screened for biological activity.
Synthetic Methodologies:
- One-Pot Reactions: A streamlined approach has been developed for synthesizing carboxylic acid-containing active pharmaceutical ingredients (APIs) using this compound as a starting material. This method enhances efficiency and yield while minimizing the number of steps required in traditional synthetic routes .
- Late-Stage Functionalization: The compound has been effectively employed in late-stage functionalization strategies, allowing for modifications that enhance the potency and selectivity of drug candidates .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their biological activity. SAR studies have revealed insights into how variations in substituents affect the compound's efficacy against specific targets.
Example Findings:
- Modifications to the phenyl substituent have demonstrated significant impacts on the inhibitory activity against tuberculosis-related targets, indicating potential applications in treating resistant strains of Mycobacterium tuberculosis .
- The introduction of electron-donating or withdrawing groups at specific positions on the aromatic ring has been shown to influence both potency and selectivity, guiding further design efforts for new therapeutic agents .
Potential Therapeutic Uses
The therapeutic potential of this compound extends beyond cancer treatment. Its derivatives have been investigated for a range of applications:
- Antimicrobial Activity: Compounds derived from this morpholine derivative have exhibited promising antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Agents: Preliminary research suggests that modifications to this compound may yield effective anti-inflammatory drugs by targeting specific inflammatory pathways .
Mechanism of Action
The mechanism of action of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl (2S)-2-(4-Bromophenyl)morpholine-4-carboxylate and Analogues
Substituent Effects
- 4-Bromophenyl vs. 4-Methylphenyl (): The bromine atom in the target compound increases molecular weight (MW: ~327 g/mol) and lipophilicity (logP ~2.5) compared to the methyl group (MW: ~293 g/mol, logP ~1.8). Bromine’s electron-withdrawing nature may also enhance binding to hydrophobic pockets in biological targets .
- Methyl Ester vs. tert-Butyl Ester (): The methyl ester offers higher metabolic susceptibility but better aqueous solubility than the tert-butyl group, which is more resistant to hydrolysis but less polar .
Pharmacological Relevance
- Camipixant (): While the target compound lacks the imidazo[1,2-a]pyridine moiety of Camipixant, its 4-bromophenyl group may confer analogous steric and electronic profiles for P2X3 receptor interactions.
- S35-1 (): The tert-butyl ester in S35-1 facilitates synthetic manipulation (e.g., iodide substitution), whereas the methyl ester in the target compound may prioritize in vivo stability.
Physicochemical and Crystallographic Insights
- Ring Puckering Analysis (): The morpholine ring’s puckering coordinates (amplitude $q$ and phase angle $\phi$) influence conformational stability. The 4-bromophenyl group likely induces distinct puckering compared to smaller substituents like methyl, as observed in crystallographic studies using SHELX and ORTEP software .
- Solubility and Bioavailability: The hydrochloride salt form of the 4-methylphenyl analogue () demonstrates enhanced solubility, suggesting that salt formation could optimize the target compound’s pharmacokinetics .
Crystallographic Characterization
X-ray crystallography using SHELX () would resolve the stereochemistry and confirm the (2S) configuration. Comparative analysis with Camipixant’s structure () could reveal binding pose similarities.
Biological Activity
Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a bromophenyl group and a carboxylate ester. The presence of the bromine atom enhances its reactivity and potential biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Studies have shown its effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, including those derived from leukemia and breast cancer. For instance, compounds similar to this morpholine derivative have demonstrated cytotoxic effects with IC50 values in the micromolar range against various cancer cell lines .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The bromophenyl group may interact with enzymes or receptors, modulating their activity through binding interactions. The morpholine ring facilitates hydrogen bonding and other interactions that influence the compound’s biological effects.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- A study reported that modifications to the morpholine structure could enhance both antimicrobial and anticancer activities, suggesting structure-activity relationships (SAR) that could guide future drug development .
- Another research effort highlighted the compound's potential as a pharmaceutical intermediate, emphasizing its role in synthesizing more complex organic molecules with therapeutic applications .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, and how is stereochemical purity ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes using Suzuki-Miyaura coupling with bromophenyl precursors and morpholine derivatives under palladium catalysis. Stereochemical purity is ensured by employing chiral auxiliaries (e.g., tert-butyl carboxylate groups) and verified via chiral HPLC or X-ray crystallography. The (2S) configuration can be confirmed by comparing experimental optical rotation values with literature data or resolving crystal structures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?
- Methodological Answer :
- NMR : Analyze and NMR for morpholine ring protons (δ 3.5–4.0 ppm), aromatic protons (δ 7.2–7.6 ppm for the bromophenyl group), and ester carbonyl ( δ ~170 ppm).
- X-ray Crystallography : Resolve the absolute configuration (2S) and confirm bond lengths/angles (e.g., C-O in the morpholine ring: ~1.43 Å). provides a template for interpreting crystallographic data .
- MS/HRMS : Confirm molecular weight (e.g., [M+H] at m/z 342.03 for CHBrNO) .
Q. What is the role of the morpholine ring conformation in the compound's reactivity, and how is it determined experimentally?
- Methodological Answer : The chair or twist-boat conformation of the morpholine ring influences steric hindrance and hydrogen-bonding capacity. Use Cremer-Pople puckering parameters (e.g., total puckering amplitude ) derived from X-ray data to quantify ring distortion. provides equations for calculating these parameters from atomic coordinates .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction data be optimized for accurate determination of the compound's stereochemistry?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors from the bromine atom.
- Refinement : Employ SHELXL ( ) with anisotropic displacement parameters for non-H atoms. Apply restraints to the morpholine ring to mitigate disorder.
- Validation : Check the Flack parameter (ideally < 0.1) to confirm enantiomeric purity. achieved an R factor of 0.045 using these methods .
Q. What methodologies are recommended for resolving contradictions in crystallographic data, such as disorder in the morpholine ring?
- Methodological Answer :
- Disorder Modeling : Split the morpholine ring into two positions with occupancy refinement (e.g., 70:30 ratio) using SHELXL.
- DFT Calculations : Compare experimental and computed puckering parameters ( ) to identify plausible conformers.
- Cross-Validation : Use ORTEP-3 ( ) to visualize electron density maps and refine geometric restraints .
Q. How can computational models predict the compound's puckering parameters, and what validation is required against experimental data?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the morpholine ring's flexibility in solvent (e.g., chloroform) using AMBER or CHARMM force fields.
- Quantum Mechanics (QM) : Optimize the geometry at the B3LYP/6-31G* level to calculate puckering amplitudes (Q) and phase angles (θ).
- Validation : Correlate computed parameters with X-ray data (e.g., Q = 0.5 Å in simulations vs. 0.48 Å experimentally). provides the theoretical framework for this analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
